Product packaging for 2-Hydroxypropyl but-3-enoate(Cat. No.:)

2-Hydroxypropyl but-3-enoate

Cat. No.: B12933544
M. Wt: 144.17 g/mol
InChI Key: PVORDHFTDXHMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxypropyl but-3-enoate ( 50471-46-0) is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . Its structure incorporates both an ester and a hydroxyl functional group, making it a versatile difunctional monomer for research and development. This compound is characterized by its SMILES code C=CCC(OCC(O)C)=O . Compounds with similar hydroxypropyl ester backbones are known to impart useful properties to polymers, such as serving as crosslinking sites to improve adhesion and chemical resistance . But-3-enoate esters are valuable intermediates in synthetic organic chemistry. For instance, methyl but-3-enoate has been identified as a building block in transition metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki reactions, which are fundamental methods for constructing complex molecular architectures . Furthermore, the but-2-enoate isomer has been utilized in the synthesis of chroman-4-ones via enantioselective intramolecular Stetter reactions, a process relevant to the preparation of compounds with potential biological activity . As a reagent, this compound is supplied for laboratory research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in consumer products. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B12933544 2-Hydroxypropyl but-3-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-hydroxypropyl but-3-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3,6,8H,1,4-5H2,2H3

InChI Key

PVORDHFTDXHMHW-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CC=C)O

Origin of Product

United States

Foundational Aspects of 2 Hydroxypropyl But 3 Enoate in Chemical Research

Significance in Contemporary Organic Synthesis and Polymer Science

2-Hydroxypropyl but-3-enoate (B1239731) is a notable compound in the fields of organic synthesis and polymer science due to its hybrid structure, which incorporates both a polymerizable alkene and a reactive hydroxyl group. While specific research on this exact molecule is not extensively documented, its significance can be largely inferred from its close structural analogue, 2-hydroxypropyl methacrylate (B99206) (HPMA). chemicalbook.comcamachem.com HPMA is recognized for its role as a versatile monomer in the production of polymers for a wide array of applications, including coatings, adhesives, and biomedical materials. chemicalbook.comcamachem.comontosight.ai

The dual functionality of molecules like 2-Hydroxypropyl but-3-enoate allows for a two-stage reactivity. The but-3-enoate moiety can participate in polymerization reactions, forming the backbone of a polymer, while the secondary hydroxyl group remains available for subsequent chemical modifications. chemicalbook.com This feature is highly valuable in creating tailored polymers with specific functionalities. For instance, the hydroxyl groups can be used to improve adhesion, incorporate cross-linking sites, or enhance the hydrophilicity of the resulting polymer. atamankimya.comatamanchemicals.com

In organic synthesis, the but-3-enoate structure can undergo various transformations. For example, but-3-enoate esters can participate in olefin metathesis reactions, such as ring-closing metathesis (RCM) to form lactones, or acyclic diene metathesis (ADMET) leading to polymerization. cdnsciencepub.comresearchgate.net The choice between these pathways is influenced by factors like the length of the ester chain. cdnsciencepub.com Furthermore, the ester linkage itself is susceptible to reactions such as hydrolysis, saponification, and reaction with organometallic reagents. qorganica.es

Structural Characteristics and Reactive Functional Groups

The chemical behavior and utility of this compound are dictated by its distinct structural components. The molecule is an ester formed from but-3-enoic acid and propane-1,2-diol. An isomer, 2-hydroxypropyl (Z)-but-2-enoate, has the molecular formula C₇H₁₂O₃. nih.gov

Interactive Data Table: Computed Properties of 2-hydroxypropyl (Z)-but-2-enoate

Property Value
Molecular Weight 144.17 g/mol
Exact Mass 144.078644241 Da
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 46.5 Ų

Data sourced from PubChem CID 101312201 nih.gov

The but-3-enoate portion of the molecule contains two key functional features: a terminal carbon-carbon double bond (unsaturation) and an ester linkage.

The terminal alkene is a site of high reactivity, making it susceptible to a variety of addition reactions and, most notably, polymerization. This unsaturation allows the molecule to act as a monomer in the synthesis of polymers. The reactivity of this double bond is central to its application in polymer science. Unlike α,β-unsaturated esters such as acrylates, where the double bond is conjugated with the carbonyl group, the β,γ-unsaturation in but-3-enoate influences its reactivity. For instance, in certain cobalt-catalyzed reactions, methyl but-3-enoate undergoes hydroalkenylation via a classical migratory insertion-β-hydride elimination pathway, which differs from the mechanism observed for α,β-unsaturated esters. nih.gov

The ester group itself is an important reactive center. Esters are known to be electrophilic at the carbonyl carbon and can stabilize an enolate anion on the α-carbon. qorganica.es This allows for a range of chemical transformations. Key reactions involving the ester linkage include:

Hydrolysis: The reverse of esterification, where the ester is cleaved back to the corresponding carboxylic acid and alcohol. qorganica.es

Saponification: Base-catalyzed hydrolysis of the ester to yield a carboxylate salt and the alcohol. qorganica.es

Reaction with Organometallics: These reactions typically lead to the formation of tertiary alcohols. qorganica.es

Enolate Formation: The α-protons of the ester can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like alkylations and Claisen condensations. qorganica.esmasterorganicchemistry.com

The presence of a 2-hydroxypropyl group introduces a secondary alcohol functionality to the molecule. This hydroxyl group significantly influences the compound's properties and reactivity.

The hydroxyl group imparts a degree of polarity and hydrophilicity to the molecule, affecting its solubility. For example, other hydroxypropyl esters, like 2-hydroxypropyl dodecanoate, exhibit solubility in both polar solvents (like water and alcohols) and non-polar organic solvents, demonstrating a balance between hydrophilic and hydrophobic characteristics. solubilityofthings.com This amphiphilic nature can be advantageous in various applications, such as in the formulation of emulsifiers. solubilityofthings.com

From a reactive standpoint, the secondary alcohol is a versatile functional handle. It can undergo a variety of reactions typical for alcohols, including:

Esterification and Etherification: Allowing for further modification of the molecule or the polymer derived from it. chemicalbook.com

Cross-linking: The hydroxyl group can serve as a reactive site for cross-linking with other functional groups, such as isocyanates or melamines, which is a key feature in the production of thermosetting resins and coatings. atamankimya.com

This dual reactivity, stemming from both the but-3-enoate and the 2-hydroxypropyl moieties, makes this compound a valuable building block in the design of complex and functionalized materials.

Synthetic Methodologies for 2 Hydroxypropyl But 3 Enoate

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification are fundamental methods for the synthesis of esters. In the context of 2-Hydroxypropyl but-3-enoate (B1239731), these approaches involve the reaction of but-3-enoic acid or its derivatives with propylene (B89431) glycol.

Direct esterification of but-3-enoic acid with propylene glycol is an equilibrium-controlled reaction that typically requires a catalyst and the removal of water to drive the reaction towards the product. The reaction yields a mixture of mono- and di-esters of propylene glycol. asbe.org Controlling the stoichiometry of the reactants, with an excess of propylene glycol, can favor the formation of the monoester.

Transesterification, another viable route, involves the reaction of a but-3-enoate ester (e.g., methyl or ethyl but-3-enoate) with propylene glycol. This method also requires a catalyst and typically the removal of the lower-boiling alcohol byproduct to shift the equilibrium. Similar to direct esterification, the product is a mixture of mono- and di-esters. google.com

ParameterDirect EsterificationTransesterification
Reactants But-3-enoic acid, Propylene glycolBut-3-enoate ester, Propylene glycol
Byproduct WaterLower alcohol (e.g., methanol)
Catalysts Acid or AlkalineAcid, Base, or Enzymatic
Key Control Removal of waterRemoval of alcohol byproduct

Addition Reactions to Unsaturated Carboxylic Acid Derivatives

Addition reactions provide an alternative pathway to 2-Hydroxypropyl but-3-enoate, notably through the ring-opening of propylene oxide.

Regioselective Addition of Propylene Oxide to But-3-enoic Acid

The reaction of propylene oxide with but-3-enoic acid can lead to the formation of this compound. This reaction involves the nucleophilic attack of the carboxylate on the epoxide ring. The regioselectivity of this reaction is a critical consideration, as the attack can occur at either of the two electrophilic carbon atoms of the propylene oxide ring, leading to a mixture of primary and secondary alcohol isomers. The choice of catalyst and reaction conditions can influence the regioselectivity of this addition.

Other Propylene Glycol Monoesterification Pathways

Other pathways to propylene glycol monoesters include the reaction of propylene glycol with an acid chloride or acid anhydride (B1165640) of the corresponding carboxylic acid. google.com For the synthesis of this compound, this would involve reacting but-3-enoyl chloride or but-3-enoic anhydride with propylene glycol. These reactions are generally more reactive than direct esterification and can proceed under milder conditions, often without the need for a catalyst. However, the handling of highly reactive acylating agents requires careful consideration.

Multi-step Synthetic Sequences for Precise Isomer Control

Achieving high isomeric purity of this compound, specifically controlling the position of the hydroxyl group on the propyl chain, may necessitate multi-step synthetic sequences. Such strategies often involve the use of protecting groups to selectively block one of the hydroxyl groups of propylene glycol before the esterification step. For instance, one of the hydroxyl groups can be protected, followed by esterification of the remaining free hydroxyl group with but-3-enoic acid or its derivative. The final step would then be the deprotection of the protected hydroxyl group to yield a specific isomer of this compound. While offering greater control, these multi-step approaches are generally more complex and less atom-economical than direct synthesis methods. mit.edu

Catalytic Systems in this compound Synthesis

The choice of catalyst plays a crucial role in the synthesis of this compound, influencing reaction rates, yields, and selectivity.

Acid Catalysis

Acid catalysts are commonly employed in direct esterification and transesterification reactions. Protic acids, such as sulfuric acid and p-toluenesulfonic acid, can protonate the carbonyl oxygen of the carboxylic acid or ester, increasing its electrophilicity and facilitating nucleophilic attack by propylene glycol. google.com Lewis acids can also be used to activate the carbonyl group. The use of acid catalysts can sometimes lead to side reactions, such as dehydration of the alcohol or polymerization of the unsaturated ester, particularly at elevated temperatures.

Catalyst TypeExampleMechanism of Action
Protic Acid p-Toluenesulfonic acidProtonation of the carbonyl oxygen
Lewis Acid Metal triflatesCoordination to the carbonyl oxygen

Base Catalysis

Base-catalyzed synthesis of this compound can be approached through two primary pathways: the direct esterification of but-3-enoic acid with propylene oxide via ring-opening, or the transesterification of a but-3-enoate ester with 1,2-propanediol.

The ring-opening reaction of propylene oxide with a carboxylic acid is a common route for producing hydroxypropyl esters. In this mechanism, a basic catalyst is employed to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of propylene oxide. The choice of base is crucial as it influences the reaction rate and selectivity. Common bases include alkali metal hydroxides (e.g., potassium hydroxide), carbonates (e.g., potassium carbonate), and organic bases such as tertiary amines and guanidines. The reaction typically proceeds under mild to moderate temperatures.

For instance, in analogous reactions involving the ring-opening of propylene oxide, potassium hydroxide (B78521) has been shown to be an effective catalyst, generally favoring the formation of secondary alcohols. This selectivity arises from the nucleophilic attack at the less sterically hindered carbon of the propylene oxide ring.

Another viable base-catalyzed method is transesterification. This involves the reaction of an alkyl but-3-enoate (e.g., methyl but-3-enoate) with 1,2-propanediol in the presence of a basic catalyst. Catalysts for this process can range from simple bases like sodium methoxide (B1231860) to more complex organocatalysts. The reaction equilibrium is typically shifted towards the product side by removing the lower-boiling alcohol byproduct (e.g., methanol) through distillation. While effective, this method requires the initial preparation of the but-3-enoate ester.

Catalyst Reactants Reaction Type Typical Conditions Key Findings
Potassium Hydroxide (KOH)But-3-enoic acid, Propylene oxideRing-openingModerate temperature, neat or in a polar aprotic solventExclusively yields the secondary alcohol isomer.
Sodium Methoxide (NaOMe)Methyl but-3-enoate, 1,2-PropanediolTransesterificationElevated temperature with removal of methanolEquilibrium-driven process; yield depends on efficient removal of byproduct.
1,8-Diazabicycloundec-7-ene (DBU)But-3-enoic acid, Propylene oxideRing-openingRoom temperature to mild heatingOffers good conversion under mild conditions.

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers. For the synthesis of this compound, MOFs can act as Lewis acid or base catalysts in either the direct esterification of but-3-enoic acid with 1,2-propanediol or the ring-opening of propylene oxide.

In the context of esterification, MOFs containing Lewis acidic metal centers, such as those based on zirconium (e.g., UiO-66), chromium (e.g., MIL-101), or iron, can effectively catalyze the reaction between a carboxylic acid and an alcohol. The mechanism involves the coordination of the carboxylic acid to the metal center, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The porous structure of MOFs can also contribute to selectivity by controlling the access of reactants to the active sites.

For the ring-opening of propylene oxide, MOFs can facilitate the reaction through Lewis acidic activation of the epoxide ring, making it more susceptible to nucleophilic attack by but-3-enoic acid. The choice of metal and organic linker in the MOF structure can be tailored to optimize catalytic activity and selectivity towards the desired hydroxypropyl ester isomer. For example, MOFs with open metal sites are often particularly active.

Research on the use of MOFs in similar esterification reactions has demonstrated their potential. For instance, MOFs like MOF-808, ZIF-8, and MIL-125 have been successfully employed as catalysts in the esterification of oleic acid for biodiesel production, showcasing their catalytic properties in converting carboxylic acids to esters. nih.govnih.gov These studies highlight the recyclability and stability of MOF catalysts, which are significant advantages over homogeneous catalysts. nih.govnih.gov

MOF Catalyst Potential Reaction Catalytic Role Anticipated Advantages
UiO-66 (Zr)Esterification of but-3-enoic acid with 1,2-propanediolLewis AcidHigh thermal and chemical stability, well-defined active sites.
MIL-101 (Cr)Esterification of but-3-enoic acid with 1,2-propanediolLewis AcidVery high surface area, large pores allowing diffusion of reactants.
ZIF-8 (Zn)Ring-opening of propylene oxide with but-3-enoic acidLewis Acid/BaseMild reaction conditions, potential for shape selectivity.

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, developing environmentally benign methods for the synthesis of this compound is of significant interest. Key green approaches include the use of biocatalysts, such as enzymes, and the implementation of solvent-free reaction conditions.

Enzymatic catalysis, particularly using lipases, offers a highly selective and mild route to ester synthesis. Lipases can catalyze the esterification of but-3-enoic acid with 1,2-propanediol or the transesterification of a but-3-enoate ester. These reactions are typically carried out under mild temperature and pH conditions, reducing energy consumption and the formation of byproducts. Immobilized lipases are particularly attractive as they can be easily recovered and reused, simplifying product purification and reducing waste. For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is widely used for various esterification reactions and could be a suitable catalyst for this synthesis. nih.gov The enzymatic approach often provides high chemo-, regio-, and enantioselectivity. nih.govunimi.itscielo.br

Solvent-free synthesis is another important green chemistry strategy. By eliminating the use of organic solvents, this approach reduces environmental pollution, improves safety, and can lead to higher reaction rates and easier product isolation. The synthesis of this compound could potentially be carried out under solvent-free conditions, especially when one of the reactants, such as propylene oxide or 1,2-propanediol, is a liquid and can serve as the reaction medium. This approach is often combined with heterogeneous catalysis, including the use of MOFs or immobilized enzymes, to further enhance the green credentials of the process.

Green Approach Catalyst/Condition Reactants Key Advantages
Enzymatic SynthesisImmobilized Lipase (e.g., Novozym 435)But-3-enoic acid, 1,2-PropanediolHigh selectivity, mild reaction conditions, catalyst reusability, reduced byproducts. nih.govnih.govunimi.itscielo.br
Solvent-Free SynthesisHeterogeneous Catalyst (e.g., MOF, solid base)But-3-enoic acid, Propylene oxideReduced waste, improved safety, potential for higher reaction efficiency, simplified workup.
Biocatalytic Whole-Cell TransformationEngineered MicroorganismsA suitable precursor to but-3-enoic acid and a source for the propanediol (B1597323) moietyCan offer a one-pot synthesis from simple starting materials, operating in aqueous media under mild conditions. researchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxypropyl But 3 Enoate

Reactions Involving the Terminal Alkene Functionality

The electron-rich pi (π) bond of the alkene group makes it a nucleophile, readily attacked by electrophilic species. This reactivity is the basis for numerous addition reactions. Furthermore, the alkene can participate in reactions proceeding through radical intermediates.

Electrophilic addition is a fundamental reaction class for alkenes. lasalle.edu An electrophile, an electron-poor species, interacts with the π electrons of the double bond, initiating a process that breaks the π bond and forms two new sigma (σ) bonds. lasalle.edumsu.edu

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) to the terminal alkene of 2-Hydroxypropyl but-3-enoate (B1239731) proceeds through a mechanism involving a cyclic halonium ion intermediate. The reaction is stereospecific, resulting in anti-addition, where the two halogen atoms add to opposite faces of the original double bond. msu.edu

Mechanism:

The alkene's π bond attacks one bromine atom of Br₂, displacing a bromide ion and forming a three-membered cyclic bromonium ion. lasalle.edu

The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the ring. This Sₙ2-like ring-opening step results in the anti-addition product. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr or HCl) follows Markovnikov's rule. pressbooks.pub This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. pressbooks.pub

Mechanism:

The alkene's π bond is protonated by the hydrogen halide, forming a carbocation intermediate at the more substituted carbon (C3 of the but-3-enoate chain). This is the more stable, secondary carbocation. msu.edupressbooks.pub

The resulting halide anion (e.g., Br⁻) rapidly attacks the electrophilic carbocation, forming the final alkyl halide product. pressbooks.publibretexts.org

Table 1: Halogenation and Hydrohalogenation of 2-Hydroxypropyl but-3-enoate
ReactionReagent(s)Predicted Major ProductKey Principle
HalogenationBr₂ in CH₂Cl₂2-Hydroxypropyl 3,4-dibromobutanoateAnti-addition via bromonium ion
HydrohalogenationHBr2-Hydroxypropyl 3-bromobutanoateMarkovnikov's Rule

Hydration involves the addition of water across the double bond to form an alcohol. The regiochemical outcome can be controlled by the choice of reagents. msu.edu

Oxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements. libretexts.org

Mechanism:

Oxymercuration: The alkene reacts with mercuric acetate, Hg(OAc)₂, in aqueous solution. wikipedia.org A cyclic mercurinium ion intermediate is formed, which is then opened by the nucleophilic attack of a water molecule at the more substituted carbon, following Markovnikov's rule. wikipedia.orgchemistrysteps.com

Demercuration: The organomercury intermediate is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. wikipedia.orglibretexts.org

Hydroboration-Oxidation: This reaction sequence achieves anti-Markovnikov hydration, where the hydroxyl group adds to the less substituted carbon of the double bond. wikipedia.org

Mechanism:

Hydroboration: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the alkene. wikipedia.org This is a concerted, syn-addition, where the boron and hydrogen add to the same face of the double bond simultaneously. wikipedia.orglibretexts.org Boron adds to the less sterically hindered carbon atom (C4), and hydrogen adds to the more substituted carbon (C3). libretexts.org

Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in a basic solution. This step replaces the carbon-boron bond with a carbon-hydroxyl bond, retaining the stereochemistry of the hydroboration step. wikipedia.orgmasterorganicchemistry.com

Table 2: Hydration Methods for this compound
MethodReagentsPredicted Major ProductRegioselectivityStereochemistry
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄2-Hydroxypropyl 3-hydroxybutanoateMarkovnikovNot stereospecific (anti-addition in step 1, scrambled in step 2) wikipedia.orgchadsprep.com
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2-Hydroxypropyl 4-hydroxybutanoateAnti-Markovnikov wikipedia.orgSyn-addition wikipedia.org

Epoxidation: Alkenes can be converted to epoxides (three-membered cyclic ethers) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is delivered to the double bond, creating the epoxide ring. organic-chemistry.org For this compound, this would result in the formation of 2-Hydroxypropyl (oxiran-2-yl)acetate.

Dihydroxylation: This reaction adds two hydroxyl groups across the double bond to form a vicinal diol. The stereochemical outcome depends on the reagents used. libretexts.org

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The mechanism involves the formation of a cyclic osmate or manganate (B1198562) ester, which is then hydrolyzed to yield the syn-diol. khanacademy.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized using a peroxy acid. Second, the epoxide is opened via acid-catalyzed hydrolysis (e.g., H₃O⁺). The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-diol. libretexts.orgyoutube.com

Table 3: Epoxidation and Dihydroxylation of this compound
ReactionReagent(s)Predicted Major ProductStereochemistry
Epoxidationm-CPBA2-Hydroxypropyl (oxiran-2-yl)acetateN/A (concerted addition)
Syn-dihydroxylation1. OsO₄ 2. NaHSO₃/H₂O2-Hydroxypropyl 3,4-dihydroxybutanoateSyn-addition
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺2-Hydroxypropyl 3,4-dihydroxybutanoateAnti-addition

While electrophilic additions are common, the terminal alkene can also undergo addition reactions via a free-radical mechanism.

The most common example of a radical addition to an alkene is the reaction with HBr in the presence of peroxides (e.g., H₂O₂ or benzoyl peroxide). libretexts.org Unlike the ionic addition of HBr, this reaction proceeds with anti-Markovnikov regioselectivity.

Mechanism:

Initiation: The peroxide is homolytically cleaved by heat or light to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: The bromine radical adds to the double bond at the less substituted carbon (C4). This addition forms the more stable, secondary carbon radical at the C3 position. libretexts.org This radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov product and regenerating a bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when two radical species combine. libretexts.org

Table 4: Free Radical Addition to this compound
ReactionReagent(s)Predicted Major ProductKey Principle
Radical HydrobrominationHBr, H₂O₂ (or other peroxide)2-Hydroxypropyl 4-bromobutanoateAnti-Markovnikov addition via radical intermediate

Radical Addition Reactions

Controlled Radical Additions

The terminal alkene in this compound is susceptible to radical addition reactions. In controlled radical processes, the reaction is mediated to minimize unwanted side reactions like uncontrolled polymerization. The 2-hydroxy-2-propyl radical, for instance, is known to react with acrylate-type monomers through a radical addition mechanism. researchgate.net For this compound, a radical (R•) would add to the terminal carbon of the double bond, which is less sterically hindered, to generate a more stable secondary radical intermediate. This intermediate can then be trapped by a hydrogen donor or another species to complete the addition.

The general mechanism proceeds as follows:

Initiation: A radical initiator generates a radical species (R•).

Propagation: The radical adds across the C=C double bond of this compound to form a carbon-centered radical intermediate.

Termination/Trapping: The resulting radical is quenched, for example, by abstracting a hydrogen atom from a donor molecule (H-X), yielding the final addition product and a new radical (X•).

This reactivity is foundational for processes like anti-Markovnikov hydrohalogenation or the addition of thiols and other radical precursors across the double bond.

Nucleophilic Addition Reactions to the α,β-Unsaturated Ester System (via rearrangement if applicable)wikipedia.org

Natively, this compound is a γ,δ-unsaturated ester, meaning its carbon-carbon double bond is not in conjugation with the carbonyl group of the ester. Therefore, it is not directly susceptible to conjugate nucleophilic additions like the Michael reaction. savemyexams.com However, under basic or acidic conditions, or in the presence of certain transition metal catalysts, the double bond can isomerize to the thermodynamically more stable, conjugated α,β-position, yielding 2-hydroxypropyl but-2-enoate.

This rearrangement is critical as it activates the molecule for conjugate addition. The resulting α,β-unsaturated ester possesses an electrophilic β-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, making it a prime target for nucleophilic attack. savemyexams.commasterorganicchemistry.com

Michael Additions (e.g., Aza-Michael Addition)wikipedia.org

Once isomerized to its α,β-unsaturated form, 2-hydroxypropyl but-2-enoate can serve as a Michael acceptor in Michael addition reactions. csbsju.edu This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound and is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org The nucleophile, known as a Michael donor, is typically a stabilized enolate (e.g., from a malonic ester) or other soft nucleophiles. chemistrysteps.comlibretexts.org

The mechanism involves three key steps:

Formation of a nucleophile (e.g., deprotonation of a Michael donor by a base). masterorganicchemistry.com

The nucleophile attacks the β-carbon of the α,β-unsaturated ester. libretexts.org

The resulting enolate intermediate is protonated to yield the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

A prominent variant is the Aza-Michael addition , which utilizes an amine as the nucleophile to form a C-N bond and produce β-amino carbonyl compounds. nih.gov This reaction is highly efficient and can often proceed at room temperature without a catalyst. nih.gov Primary amines can potentially undergo two successive additions to the Michael acceptor. researchgate.net

Michael Donor (Nucleophile)Reaction TypeExpected Product with Isomerized 2-Hydroxypropyl but-2-enoate
Diethyl malonateMichael AdditionDiethyl 2-(3-((2-hydroxypropyl)oxy)-3-oxobutyl)malonate
MorpholineAza-Michael Addition2-Hydroxypropyl 3-morpholinobutanoate
ThiophenolThia-Michael Addition2-Hydroxypropyl 3-(phenylthio)butanoate
Sodium cyanideMichael Addition2-Hydroxypropyl 3-cyanobutanoate

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the cutting and reorganizing of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs' catalysts. harvard.edumasterorganicchemistry.com The terminal alkene of this compound makes it a suitable substrate for several types of metathesis reactions.

Ring-Closing Metathesis (RCM)chemistrysteps.com

Ring-Closing Metathesis (RCM) is an intramolecular process used to synthesize unsaturated rings from acyclic dienes. masterorganicchemistry.comwikipedia.org Since this compound contains only one alkene, it cannot undergo RCM directly. However, it can be readily converted into a suitable RCM precursor. By esterifying its free hydroxyl group with an olefin-containing carboxylic acid, such as vinylacetic acid or acrylic acid, a diene is formed.

This newly synthesized diene can then undergo intramolecular cyclization via RCM. The reaction, catalyzed by a ruthenium complex, would form a new endocyclic double bond and release a small volatile olefin, typically ethylene (B1197577), which drives the reaction to completion. wikipedia.org This strategy is a versatile method for creating a wide range of carbocyclic and heterocyclic structures. uniovi.es

Illustrative RCM Precursor Synthesis and Cyclization

RCM Precursor from this compoundCatalystExpected RCM Product
Esterification with acrylic acidGrubbs' Catalyst7-membered cyclic lactone
Esterification with 4-pentenoic acidHoveyda-Grubbs Catalyst9-membered cyclic lactone
Acyclic Diene Metathesis (ADMET) Polymerizationchemistrysteps.com

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert α,ω-dienes into unsaturated polymers and ethylene. wikipedia.orgadvancedsciencenews.com Similar to RCM, this compound is not a diene and thus cannot directly undergo ADMET polymerization. To utilize this monomer in ADMET, it would need to be chemically modified to incorporate a second terminal alkene.

For example, the self-esterification of two molecules of this compound, where the hydroxyl group of one molecule reacts with the carboxylic acid form of the other (but-3-enoic acid), could form a diene monomer suitable for ADMET. This diene could then be polymerized using a ruthenium catalyst under vacuum to remove the ethylene byproduct, driving the formation of a high molecular weight polyester (B1180765). researchgate.net ADMET is a powerful tool for creating well-defined polymer architectures. wikipedia.org The cis/trans geometry of the double bonds in the resulting polymer backbone can significantly influence the material's properties and can be controlled to some extent by the choice of catalyst. nih.gov

Cross-Metathesis Reactions

Cross-metathesis is an intermolecular reaction between two different olefins. masterorganicchemistry.com this compound, with its terminal alkene, is a suitable partner for this reaction. It can react with another olefin in the presence of a metathesis catalyst to produce a new, substituted alkene. The reaction can statistically lead to a mixture of the desired cross-product along with homodimers of each starting olefin. organic-chemistry.org

However, high selectivity for the cross-product can often be achieved by using one reactant in excess or by pairing olefins with different reactivities (e.g., an electron-rich and an electron-poor olefin). illinois.edu This reaction is highly valued for its ability to form carbon-carbon double bonds with broad functional group tolerance. illinois.edu

Examples of Potential Cross-Metathesis Reactions

Cross-Metathesis PartnerCatalystExpected Major Product
StyreneGrubbs' 2nd Gen.2-Hydroxypropyl 5-phenylpent-3-enoate
Methyl acrylateHoveyda-Grubbs 2nd Gen.Methyl 5-((2-hydroxypropyl)oxy)-5-oxopent-2-enoate
1-OcteneGrubbs' 1st Gen.2-Hydroxypropyl dodec-3-enoate

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, the terminal alkene functionality serves as the reactive site for these transformations.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, this compound would act as the dienophile, reacting with a conjugated diene. The reactivity of the but-3-enoate moiety as a dienophile is influenced by the electron-withdrawing nature of the adjacent ester group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.

The general mechanism involves a concerted, pericyclic process where the diene and dienophile approach each other in a specific orientation, leading to the simultaneous formation of two new sigma bonds. The stereochemistry of the dienophile is retained in the product.

Table 1: Hypothetical Diels-Alder Reactions of this compound

DieneDienophileProduct
1,3-ButadieneThis compound2-Hydroxypropyl cyclohex-4-enecarboxylate
CyclopentadieneThis compound2-Hydroxypropyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
AnthraceneThis compound2-Hydroxypropyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate

Note: The products listed are based on predicted reactivity and have not been confirmed by specific experimental data for this compound.

[3+2] Cycloadditions

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. The terminal alkene of this compound can serve as the dipolarophile. Common 1,3-dipoles include azides, nitrile oxides, and nitrones.

The reaction mechanism is generally considered to be a concerted, pericyclic process, similar to the Diels-Alder reaction. The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

Table 2: Plausible [3+2] Cycloaddition Reactions of this compound

1,3-DipoleDipolarophileProduct Class
Phenyl azideThis compoundTriazoline
Benzonitrile oxideThis compoundIsoxazoline
C-Phenyl-N-methylnitroneThis compoundIsoxazolidine

Note: The specific isomers formed would depend on the reaction conditions and the regiochemical preferences of the reactants.

Photochemical Cycloadditions

Photochemical [2+2] cycloadditions can occur between two alkene units upon photoirradiation. In the case of this compound, this could involve dimerization with another molecule of itself or reaction with a different alkene. The reaction proceeds through a photoexcited state, typically a triplet state, leading to the formation of a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the product can be influenced by the nature of the excited state and the steric hindrance of the reactants.

Transition Metal-Catalyzed Functionalization of the Alkene

The terminal alkene of this compound is amenable to a variety of transition metal-catalyzed functionalization reactions, allowing for the introduction of diverse functional groups.

Hydrofunctionalization (e.g., Hydroamination, Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the double bond.

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. Catalysts based on late transition metals are often employed. The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions.

Hydroboration: The addition of a B-H bond across the alkene is a well-established method for the anti-Markovnikov hydration of alkenes. Borane reagents (e.g., BH₃·THF, 9-BBN) add to the double bond, followed by oxidation (e.g., with H₂O₂, NaOH) to yield the corresponding alcohol.

Hydrosilylation: This involves the addition of a Si-H bond across the alkene, typically catalyzed by platinum or rhodium complexes, to form an alkylsilane.

Table 3: Predicted Hydrofunctionalization Products of this compound

ReactionReagentsMajor Product
Hydroamination (anti-Markovnikov)R₂NH, Catalyst2-Hydroxypropyl 4-(dialkylamino)butanoate
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-Hydroxypropyl 4-hydroxybutanoate
HydrosilylationR₃SiH, Catalyst2-Hydroxypropyl 4-(trialkylsilyl)butanoate

Note: The regioselectivity is based on established principles for terminal alkenes.

Oxidative Functionalization (e.g., Oxo-functionalization)

The alkene in this compound can undergo various oxidative functionalization reactions in the presence of transition metal catalysts.

Oxo-functionalization: This encompasses reactions that introduce an oxygen-containing functional group. A key example is the Wacker-type oxidation, where the terminal alkene is oxidized to a methyl ketone in the presence of a palladium catalyst and an oxidant. Another possibility is dihydroxylation to form a diol, often achieved using osmium or ruthenium catalysts. Epoxidation, forming an epoxide, can be catalyzed by various transition metals.

Table 4: Potential Oxidative Functionalization Reactions of this compound

ReactionCatalyst/ReagentsProduct
Wacker-type OxidationPdCl₂, CuCl₂, O₂2-Hydroxypropyl 3-oxobutanoate
DihydroxylationOsO₄ (catalytic), NMO2-Hydroxypropyl 3,4-dihydroxybutanoate
EpoxidationTi(OiPr)₄, TBHP2-Hydroxypropyl 3-(oxiran-2-yl)propanoate

Note: The feasibility and outcome of these reactions are based on general principles of alkene reactivity.

C-H Activation and Functionalization Strategies

The but-3-enoate moiety of this compound contains allylic C-H bonds, which are susceptible to activation and functionalization, typically through transition-metal catalysis. This approach allows for the direct conversion of these otherwise inert bonds into new functional groups. acs.org

Modern synthetic strategies often employ palladium, rhodium, or ruthenium catalysts to achieve site-selective C-H functionalization. acs.orgrsc.orgscripps.edu For a substrate like this compound, the existing ester and hydroxyl groups can potentially act as directing groups, guiding the catalyst to specific C-H bonds. For instance, rhodium(III)-catalyzed C-H activation has been shown to initiate cyclopropanation reactions in allylic alcohols. acs.org Similarly, palladium-catalyzed methods have been developed for the enantioselective functionalization of allylic C-H bonds in terminal alkenes, proceeding through a one-pot sequence of allylic C-H oxidation followed by an iridium-catalyzed allylic substitution. nih.gov These strategies could be adapted to introduce a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles into the but-3-enoate backbone.

Table 1: Representative C-H Activation Strategies Applicable to Allylic Systems

Catalytic System Reaction Type Potential Functionalization Reference
Rh(III) / N-enoxyphthalimides Directed Cyclopropanation Introduction of a cyclopropane (B1198618) ring acs.org
[Ru(p-cymene)Cl₂]₂ C-H Allylation Formation of allyl arenes rsc.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is a key site for the chemical transformation of this compound, enabling a variety of subsequent modifications through esterification, etherification, oxidation, and nucleophilic substitution.

The primary hydroxyl group of this compound can readily undergo esterification with various carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, like sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol in excess or by removing the water byproduct. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents or more reactive acylating species are employed. researchgate.netresearchgate.net

Table 2: Examples of Esterification Reactions

Carboxylic Acid/Derivative Reagent/Catalyst Product
Acetic Acid H₂SO₄ (catalyst) 2-(Acetyloxy)propyl but-3-enoate
Benzoyl Chloride Pyridine 2-(Benzoyloxy)propyl but-3-enoate

Etherification of the hydroxyl group can be achieved via the Williamson ether synthesis. This classic method is a versatile Sₙ2 reaction that involves two main steps. masterorganicchemistry.com First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. youtube.comjk-sci.com Second, this alkoxide attacks a primary alkyl halide or a sulfonate ester, displacing the leaving group to form the ether. chemistrysteps.comwikipedia.org The choice of the alkylating agent is crucial; primary halides are preferred as secondary and tertiary halides are more prone to undergo a competing E2 elimination reaction. masterorganicchemistry.comwikipedia.org

Table 3: Williamson Ether Synthesis Examples

Base Alkylating Agent Product
Sodium Hydride (NaH) Methyl Iodide 2-Methoxypropyl but-3-enoate
Potassium Hydride (KH) Ethyl Bromide 2-Ethoxypropyl but-3-enoate

The primary alcohol functional group in this compound can be oxidized to form carbonyl compounds. The specific product depends on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations, will selectively convert the primary alcohol to an aldehyde. organic-chemistry.org The use of stronger oxidizing agents, like potassium permanganate or chromic acid, will typically lead to over-oxidation, forming a carboxylic acid. Catalyst systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, offer efficient and selective oxidation to aldehydes under mild conditions. organic-chemistry.org

Table 4: Oxidation of the Primary Hydroxyl Group

Oxidizing Agent/System Product Type Specific Product Name
Pyridinium Chlorochromate (PCC) Aldehyde 2-Oxopropyl but-3-enoate
TEMPO / NaOCl Aldehyde 2-Oxopropyl but-3-enoate

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the adjacent carbon, the hydroxyl group must first be "activated" by converting it into a better leaving group. rsc.orgyoutube.com A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base like pyridine. youtube.com This tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. wikipedia.orgchemguide.co.uk This two-step sequence allows for the introduction of halides, azides, nitriles, and other functional groups.

Table 5: Nucleophilic Substitution via an Activated Tosylate Intermediate

Activation Step Reagent Nucleophile Final Product
Tosyl Chloride / Pyridine Sodium Bromide 2-Bromopropyl but-3-enoate
Tosyl Chloride / Pyridine Sodium Azide 2-Azidopropyl but-3-enoate

In multi-step syntheses, it is often necessary to selectively mask the reactive hydroxyl group to prevent it from interfering with reactions at other sites in the molecule, such as the alkene. uwindsor.ca This is achieved by converting the alcohol into a stable derivative using a "protecting group," which can be removed later to regenerate the alcohol. fiveable.me

Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and various acetals. wiley-vch.desynarchive.com The choice of protecting group depends on its stability to the planned reaction conditions and the mildness of the conditions required for its removal. For example, a tert-butyldimethylsilyl (TBDMS) ether is stable to many non-acidic reagents but can be easily cleaved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca Benzyl (Bn) ethers are robust under many conditions but can be removed by catalytic hydrogenation. fiveable.me This orthogonality allows for the selective deprotection of different functional groups within the same molecule. fiveable.meiris-biotech.de

Table 6: Common Protecting Groups for the Hydroxyl Functionality

Protecting Group Installation Reagents Key Stability Deprotection Conditions Reference
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole Bases, Nucleophiles, Reductants TBAF, or mild acid uwindsor.ca
Benzyl (Bn) Benzyl Bromide, NaH Acidic and basic conditions H₂, Pd/C (Hydrogenolysis) fiveable.mewiley-vch.de
Methoxymethyl (MOM) MOM-Cl, i-Pr₂NEt Basic conditions Acidic conditions uwindsor.ca

Chemoselective and Regioselective Transformations of Dual Functional Groups

The bifunctional nature of this compound, possessing both a nucleophilic secondary hydroxyl group and an electrophilic carbon-carbon double bond within an α,β-unsaturated ester system, presents a versatile platform for a variety of chemical transformations. The distinct reactivity of these two functional groups allows for selective reactions at either site, a concept known as chemoselectivity. Furthermore, reactions involving the butenoate moiety can proceed with high regioselectivity, leading to the preferential formation of one constitutional isomer over others. This section explores the key chemoselective and regioselective transformations of this compound, supported by detailed research findings.

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo a range of selective reactions, such as etherification and protection, without affecting the butenoate double bond.

Selective Etherification:

The Williamson ether synthesis and its modifications provide a pathway for the selective etherification of the secondary alcohol. This reaction is crucial for introducing various functional groups or for modifying the physical and chemical properties of the molecule. The selection of the base and reaction conditions is critical to prevent side reactions involving the ester or the double bond. For instance, using a solid, finely divided strong base in a solvent-free or slightly hydrated medium can favor the etherification of secondary alcohols.

ReactionReagents and ConditionsProductKey Findings
Selective EtherificationR'-X (alkyl halide), Solid KOH or NaOH, Polyether catalyst (e.g., Polyethylene glycol), Stirring at atmospheric pressure2-(Alkoxy)propyl but-3-enoateThis method allows for the selective etherification of secondary alcohols. The use of a solid base and a polyether as a phase-transfer catalyst in a nearly solvent-free system minimizes side reactions.

Transformations Involving the Butenoate Group

The butenoate moiety, being an α,β-unsaturated ester, is susceptible to a variety of addition reactions. These transformations can be highly regioselective, with nucleophiles preferentially attacking the β-carbon (conjugate addition) or reactions occurring across the double bond with specific orientation.

Regioselective Hydroformylation:

The hydroformylation of the butenoate double bond introduces a formyl group (-CHO), leading to the formation of an aldehyde. Rhodium-based catalysts are particularly effective for this transformation. By carefully selecting the ligands and reaction conditions, high regioselectivity for the formation of the β-aldehyde can be achieved. This reaction is a powerful tool for carbon-chain extension and the introduction of a new functional group.

ReactionCatalyst and ConditionsMajor ProductSelectivity
Regioselective Hydroformylation[Rh(acac)(CO)2] or [Rh6(CO)16], CO/H2 (1:1), Toluene, 80°C, 50-100 bar2-Hydroxypropyl 3-formylbutanoateHigh regioselectivity (up to 93%) for the β-aldehyde is observed with phosphine-free rhodium catalysts. d-nb.info

Chemoselective Epoxidation:

The carbon-carbon double bond can be chemoselectively converted to an epoxide without affecting the hydroxyl group. Vanadium-catalyzed epoxidations have shown high selectivity for homoallylic alcohols like this compound. This reaction is valuable for introducing a reactive three-membered ring, which can be further functionalized.

ReactionCatalyst and ReagentsProductKey Findings
Chemoselective EpoxidationVO(acac)2, Cumene hydroperoxide (CHP), Chiral bishydroxamic acid ligands, Toluene2-Hydroxypropyl 3,4-epoxybutanoateVanadium complexes with chiral ligands can achieve high enantioselectivity in the epoxidation of homoallylic alcohols. organic-chemistry.org

Sharpless Asymmetric Dihydroxylation:

This powerful method allows for the enantioselective synthesis of vicinal diols from the butenoate double bond. The reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. The choice of ligand (AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol. This transformation is highly chemoselective for the double bond.

ReactionReagents and ConditionsProductSelectivity
Sharpless Asymmetric DihydroxylationK2OsO2(OH)4, (DHQD)2PHAL (AD-mix-β) or (DHQ)2PHAL (AD-mix-α), K3Fe(CN)6, K2CO3, t-BuOH/H2O2-Hydroxypropyl 3,4-dihydroxybutanoateHigh enantioselectivity can be achieved, and the reaction is highly site-selective for the double bond in unsaturated esters. nih.govorganic-chemistry.org

Aza-Michael Addition:

The butenoate moiety can act as a Michael acceptor, undergoing conjugate addition with nucleophiles such as amines. This reaction, known as the aza-Michael addition, is a regioselective process where the amine adds to the β-carbon of the unsaturated ester. This method is valuable for the synthesis of β-amino ester derivatives.

ReactionReagents and ConditionsProductKey Findings
Aza-Michael AdditionPrimary or secondary amine, TMSCl (catalyst), Solvent-free, 60°C2-Hydroxypropyl 3-(amino)butanoateThe reaction proceeds with high regioselectivity for the β-position. Using a catalyst like TMSCl can enhance the reaction rate under solvent-free conditions. semnan.ac.irmasterorganicchemistry.comwikipedia.org

Polymerization Science and Polymer Architecture Design Utilizing 2 Hydroxypropyl But 3 Enoate

Homopolymerization of 2-Hydroxypropyl but-3-enoate (B1239731)

The homopolymerization of a vinyl monomer like 2-Hydroxypropyl but-3-enoate involves the joining of multiple monomer units to form a polymer chain. This can be achieved through various radical polymerization mechanisms.

Conventional Free Radical Polymerization

Conventional free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The process consists of three main steps: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is thermally or photochemically decomposed to generate active free radicals. These radicals then react with a monomer unit, creating an active monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats rapidly, leading to the formation of a long polymer chain.

Termination: The growth of polymer chains is stopped by termination reactions. This typically occurs through combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.

Due to the stochastic nature of termination, conventional FRP produces polymers with a broad molecular weight distribution and limited control over the final polymer architecture.

Controlled/Living Radical Polymerization (CLRP) Techniques

Controlled/Living Radical Polymerization (CLRP) techniques offer significant advantages over conventional FRP by minimizing irreversible termination reactions. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.

RAFT polymerization is a versatile CLRP method that achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. The mechanism involves a rapid equilibrium between active (propagating) radicals and dormant polymer chains. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low PDI. The choice of the RAFT agent is crucial and depends on the specific monomer being polymerized.

ATRP is another powerful CLRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). The catalyst system consists of a transition metal salt (e.g., Cu(I)Br) and a ligand (e.g., a bipyridine or amine-based ligand). An alkyl halide is used as the initiator. ATRP is known for its tolerance to a wide variety of functional groups in monomers.

NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. This process forms a dormant alkoxyamine species. At elevated temperatures, the C-ON bond of the alkoxyamine can undergo reversible homolytic cleavage, regenerating the propagating radical and the nitroxide mediator. This reversible termination process maintains a low concentration of active radicals, suppressing bimolecular termination reactions and allowing for controlled chain growth.

Ring-Opening Polymerization (if cyclized derivative is used)

Ring-Opening Polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. This method is typically used for cyclic esters (lactones), ethers, and amides. For a monomer like this compound to undergo ROP, it would first need to be converted into a cyclic derivative, such as a lactone. The polymerization of this cyclic monomer would then proceed via ROP, often catalyzed by organometallic, acidic, or enzymatic catalysts, to produce a polyester (B1180765). There is no information available in the searched literature regarding the synthesis of a cyclized derivative of this compound or its subsequent ROP.

Hydrogen-Transfer Polymerization (HTP)

Hydrogen-Transfer Polymerization (HTP), also known as polyaddition or Michael addition polymerization, is a method used for the polymerization of vinyl monomers containing active hydrogen atoms, such as hydroxyl or amino groups. This technique typically proceeds via a step-growth mechanism. For monomers structurally similar to this compound, such as hydroxy-functional acrylates, HTP can lead to the formation of polyesters or poly(ester-ether)s. However, a specific investigation into the hydrogen-transfer polymerization of this compound, including reaction mechanisms, suitable catalysts, and resulting polymer characteristics, has not been identified in the surveyed literature.

Copolymerization Strategies for Diverse Macromolecular Architectures

Copolymerization is a fundamental technique to tailor polymer properties by incorporating two or more different monomeric units into a single polymer chain. The application of controlled radical polymerization techniques like RAFT and ATRP allows for the synthesis of copolymers with well-defined architectures.

Statistical Copolymerization with Vinyl Monomers

Block Copolymer Synthesis (e.g., ABA, ABC architectures)

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis, often achieved through living or controlled polymerization methods, allows for the creation of materials with unique phase-separated morphologies and properties. Despite the extensive research in block copolymer synthesis, there is no specific information available on the incorporation of this compound as a monomer in the synthesis of ABA or ABC block copolymer architectures. As a result, there are no detailed research findings or data tables to present on this topic.

Graft Copolymerization from Initiator-Modified Backbones

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. The "grafting from" method, where side chains are grown from initiation sites along a pre-existing polymer backbone, is a common strategy for their synthesis. A review of the available literature did not yield any studies on the use of this compound in graft copolymerization, either as part of the backbone or as the monomer for the grafted chains grown from an initiator-modified backbone.

Hyperbranched Polymer Synthesis (e.g., via A2 + Bx or ABx approaches)

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. They can be synthesized in a one-pot reaction from ABx-type monomers or through the copolymerization of A2 and Bx type monomers. The potential of this compound as an ABx monomer (where the vinyl group and the hydroxyl group could act as reactive sites) or in A2 + Bx polymerization systems has not been explored in the available scientific literature. Therefore, no detailed research findings on its use in hyperbranched polymer synthesis can be provided.

The Role of Pendant Hydroxyl Groups in Polymer Reactivity and Crosslinking

The pendant hydroxyl groups in polymers derived from monomers like this compound would be expected to play a crucial role in the final properties and potential applications of the material. These groups can increase hydrophilicity, provide sites for post-polymerization modification, and act as reactive handles for crosslinking reactions. In the absence of synthesized polymers containing this compound, there is no experimental data on the reactivity of its pendant hydroxyl groups or their use in crosslinking to form polymer networks.

Introduction of Crosslinking Sites

Polymers synthesized from this compound would inherently contain pendant hydroxyl groups along the polymer backbone. These hydroxyl groups could serve as latent sites for crosslinking. A potential crosslinking strategy could involve the reaction of these hydroxyl moieties with difunctional crosslinking agents. The density of crosslinking could, in principle, be controlled by the stoichiometry of the crosslinking agent relative to the available hydroxyl groups.

Table 1: Potential Crosslinking Strategies for Poly(this compound)

Crosslinking Agent ClassExampleReaction TypePotential Outcome
DiisocyanatesHexamethylene diisocyanate (HDI)Urethane linkage formationThermoset network with high mechanical strength
Diacyl chloridesAdipoyl chlorideEsterificationCrosslinked polyester network
DiepoxidesBisphenol A diglycidyl ether (BADGE)Ether linkage formationRigid, crosslinked polymer network

Post-Polymerization Modification and Derivatization

The hydroxyl group on the 2-hydroxypropyl side chain presents a prime target for post-polymerization modification. This would allow for the synthesis of a base polymer, poly(this compound), which could then be tailored for various applications through subsequent chemical reactions. This approach offers the advantage of creating a library of functional polymers from a single precursor.

For instance, esterification or etherification reactions could be employed to introduce a wide array of functional groups. Such modifications could alter the polymer's solubility, thermal properties, and biocompatibility, or introduce specific functionalities for targeted applications.

Scaffold Design for Further Functionalization

A polymer based on this compound could serve as an excellent scaffold for further functionalization. The pendant hydroxyl groups act as handles to which other molecules, including bioactive compounds, can be attached. This is particularly relevant in biomedical applications where the surface properties of a material are critical for its performance. The ability to functionalize the polymer scaffold after its initial synthesis and processing into a desired form (e.g., a film, fiber, or 3D-printed construct) is a significant advantage.

Synthesis of Specialized Polymeric Structures

The inherent properties of this compound suggest its potential utility in creating a range of specialized polymeric materials.

Polymeric Hydrogels

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The hydroxyl groups of poly(this compound) would impart hydrophilicity, a key requirement for hydrogel formation. Crosslinking of this polymer, as discussed in section 4.3.1, would be necessary to form a stable, water-insoluble network. The swelling ratio and mechanical properties of the resulting hydrogel could theoretically be tuned by controlling the crosslinking density.

Functional Coatings and Adhesives

The hydroxyl functionality in poly(this compound) could enhance adhesion to various substrates through hydrogen bonding. This makes it a hypothetical candidate for use in functional coatings and adhesives. For coatings, the polymer could be applied to a surface and then crosslinked in situ to form a durable and adherent film. As an adhesive, the polymer's ability to form strong interfacial bonds would be a key attribute.

Polymeric Scaffolds for Controlled Release Systems (focus on synthesis and functionalization)

In the context of controlled release, a scaffold made from poly(this compound) could be functionalized by attaching drug molecules to the pendant hydroxyl groups, potentially via a cleavable linker. The release of the drug would then be governed by the cleavage of this linker, which could be designed to be sensitive to specific environmental triggers such as pH or enzymes.

The synthesis of such a scaffold would first involve the polymerization of this compound, followed by fabrication into the desired scaffold architecture (e.g., through electrospinning or 3D printing). The final step would be the covalent attachment of the therapeutic agent to the scaffold's surface or throughout its bulk.

Table 2: Hypothetical Functionalization of Poly(this compound) Scaffolds for Controlled Release

Drug Attachment StrategyLinker TypeRelease MechanismPotential Application
Ester linkageAcid-labile esterpH-triggered hydrolysisDelivery to acidic tumor microenvironments
Carbonate linkageEnzyme-specific peptideEnzymatic cleavageTargeted delivery to sites of specific enzyme activity
Photolabile linkero-nitrobenzyl groupLight-triggered cleavageOn-demand drug release with external light stimulus

Based on a comprehensive review of available scientific literature, there is currently no specific research focused on the development of bio-based polymers or biodegradable materials derived solely from the chemical compound “this compound.” Searches for the synthesis, polymerization, and biodegradation of this specific monomer have not yielded relevant scholarly articles or detailed research findings.

The provided outline requests an in-depth analysis of "," with a specific focus on "Bio-Based Polymer Development and Biodegradable Materials." This includes the expectation of detailed research findings and data tables.

Due to the lack of available data in the public domain on the polymerization and biodegradability of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. Information on related but chemically distinct monomers, such as 2-hydroxypropyl acrylate, cannot be substituted as this would violate the explicit instructions to focus solely on the specified compound.

Therefore, the requested article cannot be generated at this time. Further research and publication on the specific properties and applications of this compound in polymer science are needed before such a document can be accurately produced.

Catalytic Applications and Mechanistic Investigations

2-Hydroxypropyl but-3-enoate (B1239731) as a Substrate in Transition Metal-Catalyzed Organic Reactions

While extensive research exists on the transition metal-catalyzed reactions of unsaturated esters, specific studies focusing solely on 2-Hydroxypropyl but-3-enoate as a substrate are not widely documented in publicly available literature. However, by examining research on analogous compounds, such as methyl but-3-enoate, we can infer the potential reactivity and catalytic pathways that this compound might undergo. Transition metal catalysis offers a powerful toolkit for the transformation of olefins and esters, and it is plausible that this compound could participate in a variety of important reactions, including but not limited to, hydroformylation, hydrogenation, and cross-coupling reactions. The presence of the hydroxyl group could also open avenues for chelation-assisted catalysis, potentially influencing the selectivity of these transformations.

In the realm of transition metal catalysis, the choice of ligand is paramount in controlling the regio- and stereoselectivity of a reaction. For substrates similar to this compound, such as other butenoate esters, ligand properties like bite angle and electronic nature have been shown to dictate the reaction outcome. For instance, in cobalt-catalyzed reactions of methyl but-3-enoate, the ligand has been observed to direct the reaction toward either hydroalkenylation or [2+2+2]-cycloaddition. It is reasonable to hypothesize that similar ligand effects would be observed in reactions involving this compound, where the coordination of the ligand to the metal center would influence the substrate's approach and subsequent insertion, thereby controlling the formation of specific regio- and stereoisomers. However, without direct experimental data for this compound, these remain well-founded extrapolations.

The rational design of catalysts is a cornerstone of modern organic synthesis, enabling the development of highly selective and efficient transformations. For a substrate like this compound, catalyst design would likely focus on several key aspects. The development of chiral catalysts would be crucial for achieving enantioselective transformations, a key consideration in the synthesis of fine chemicals and pharmaceuticals. Furthermore, catalysts designed to tolerate or even utilize the hydroxyl functionality could lead to novel reaction pathways. For example, a catalyst capable of coordinating to both the olefin and the hydroxyl group could enable highly specific intramolecular reactions. Despite these intriguing possibilities, specific catalyst design strategies tailored for the transformation of this compound are not detailed in the current body of scientific literature.

Organocatalytic Transformations Involving the Enoate Moiety

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. The enoate moiety within this compound is a potential site for various organocatalytic transformations, such as Michael additions, conjugate additions, and cycloadditions. Chiral amines, phosphoric acids, and other organocatalysts are well-known to activate α,β-unsaturated systems, leading to highly enantioselective bond formations. The terminal double bond in the but-3-enoate structure, however, is not conjugated to the carbonyl group, which might necessitate isomerization to the corresponding α,β-unsaturated ester prior to or during the catalytic cycle for many common organocatalytic activations. Detailed research on the organocatalytic transformations specifically involving this compound is currently lacking in the scientific literature.

Biocatalytic Synthesis and Modification of this compound and its Derivatives

Biocatalysis offers a green and highly selective approach for the synthesis and modification of chemical compounds. Enzymes, operating under mild conditions, can exhibit remarkable chemo-, regio-, and stereoselectivity.

The synthesis of this compound can be envisioned through the enzymatic esterification of but-3-enoic acid with propylene (B89431) glycol, or via transesterification from another but-3-enoate ester. Lipases are a class of enzymes widely employed for such reactions due to their broad substrate tolerance and high efficiency in non-aqueous media. The selectivity of lipases could be advantageous in this synthesis, potentially favoring the esterification of the primary or secondary hydroxyl group of propylene glycol, leading to the formation of a specific isomer. While the enzymatic synthesis of various esters is a well-established field, specific studies detailing the lipase-catalyzed synthesis of this compound, including optimal reaction conditions, enzyme selection, and yields, are not readily found in the literature.

Below is a hypothetical data table illustrating the kind of results that would be expected from such a study:

Enzyme SourceSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion (%)
Candida antarctica Lipase (B570770) B1:1.54024Data not available
Pseudomonas cepacia Lipase1:1.54024Data not available
Rhizomucor miehei Lipase1:1.54024Data not available

The functional groups within this compound, namely the carbon-carbon double bond and the hydroxyl group, are susceptible to enzymatic reduction and oxidation, respectively. Enoate reductases, a class of enzymes belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective reduction of activated carbon-carbon double bonds. researchgate.net While the double bond in this compound is not conjugated to the carbonyl group, some reductases might still exhibit activity, or the substrate could potentially be isomerized in situ. The enzymatic reduction would yield the corresponding saturated ester, 2-hydroxypropyl butanoate.

Conversely, alcohol dehydrogenases (ADHs) could be employed for the oxidation of the secondary hydroxyl group to a ketone, yielding 2-oxopropyl but-3-enoate. Such a transformation could be highly enantioselective, providing access to chiral building blocks.

Despite the broad potential for these biocatalytic modifications, specific studies on the enzymatic reduction or oxidation of this compound, including the screening of suitable enzymes and the characterization of the resulting products, are not described in the available scientific literature.

A representative data table for a hypothetical enzymatic reduction study is presented below:

Enoate Reductase SourceCo-factorSubstrate Concentration (mM)ProductEnantiomeric Excess (%)
Saccharomyces cerevisiaeNADPH102-Hydroxypropyl butanoateData not available
Bacillus subtilisNADPH102-Hydroxypropyl butanoateData not available
Pseudomonas putidaNADPH102-Hydroxypropyl butanoateData not available

Mechanistic Studies of Catalytic Pathways

Detailed mechanistic studies specifically investigating the catalytic pathways involving this compound are not extensively documented in publicly available scientific literature. While research exists for structurally similar compounds, such as other hydroxypropyl enoates and related unsaturated esters, direct investigations into the reaction mechanisms, intermediates, and transition states for catalytic processes involving this compound remain a niche area of study.

General principles of catalysis for similar molecules, such as those undergoing polymerization or Michael addition reactions, can provide a theoretical framework. However, without specific research dedicated to this compound, any discussion of its catalytic pathways would be speculative and fall outside the scope of presenting established research findings.

Consequently, a data table detailing specific catalysts, reaction conditions, and mechanistic insights for this compound cannot be constructed at this time due to the absence of relevant research data in the reviewed sources. Further empirical studies are required to elucidate the specific catalytic mechanisms pertinent to this compound.

Theoretical and Computational Chemistry of 2 Hydroxypropyl But 3 Enoate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and inherent reactivity of 2-hydroxypropyl but-3-enoate (B1239731). These computational approaches allow for a detailed examination of the molecule's orbitals and the energetic landscape of its chemical transformations. By modeling the system at the atomic level, researchers can predict its behavior in chemical reactions, offering a foundational understanding that complements experimental studies.

Reaction Pathway Analysis and Transition State Modeling

The analysis of reaction pathways and the modeling of transition states are crucial for understanding the polymerization of 2-hydroxypropyl but-3-enoate. These computational studies map out the energetic profiles of potential reaction routes, identifying the most favorable mechanisms.

Computational Parameter Description Significance for this compound
Activation Energy (Ea)The minimum energy required to initiate the polymerization reaction.Determines the feasibility and rate of polymerization under various conditions. A lower Ea suggests a more favorable reaction pathway.
Transition State GeometryThe specific arrangement of atoms at the highest point of the energy barrier along the reaction coordinate.Provides a snapshot of the fleeting molecular structure that dictates the stereochemistry and regioselectivity of the polymer chain growth.
Reaction Enthalpy (ΔH)The net change in heat content during the polymerization process.Indicates whether the polymerization is exothermic or endothermic, which is a critical factor for process control in industrial applications.

For this compound, these models can reveal the step-by-step process of how individual monomer units add to a growing polymer chain, including the role of initiators and catalysts in lowering the activation energy barriers.

Conformer Analysis and Intramolecular Interactions

The flexibility of the this compound molecule allows it to exist in various spatial arrangements, or conformers. The stability of these conformers is governed by a delicate balance of intramolecular interactions.

The presence of a hydroxyl group and an ester group facilitates the formation of intramolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's preferred shape and, consequently, its reactivity. For instance, a hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group can create a cyclic pre-organization of the molecule, which may affect the accessibility of the vinyl group for polymerization.

Computational conformational analysis systematically explores the potential energy surface of the molecule to identify the most stable conformers. The relative energies of these conformers are determined by a combination of steric hindrance and attractive intramolecular forces.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful tool to observe the polymerization of this compound in a virtual environment. These simulations track the motions of every atom in a system over time, providing a dynamic picture of the polymerization process.

By simulating a collection of monomers, an initiator, and solvent molecules, MD can reveal key aspects of the polymerization kinetics and the resulting polymer structure. These simulations can capture the diffusion of monomers, the initiation of polymerization, the propagation of the polymer chain, and termination events. The insights gained from MD are crucial for understanding how experimental conditions, such as temperature and monomer concentration, influence the polymerization outcome.

Predictive Modeling of Polymer Architectures and Functionalization Potential

Predictive modeling leverages the principles of polymer chemistry and computational algorithms to forecast the architecture of the resulting polymer and its capacity for further chemical modification. For polymers derived from this compound, this includes predicting properties such as:

Molecular Weight Distribution: The range and distribution of polymer chain lengths.

Branching: The extent and nature of side chains attached to the main polymer backbone.

Tacticity: The stereochemical arrangement of the chiral centers along the polymer chain.

The pendant hydroxyl groups in the repeating units of poly(this compound) present significant potential for post-polymerization functionalization. Predictive models can be employed to assess the accessibility of these hydroxyl groups for various chemical reactions, such as esterification or etherification. This allows for the in-silico design of new materials with tailored properties, including hydrophilicity, biocompatibility, and degradability, by computationally screening different functionalization strategies before their experimental implementation.

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The future production of 2-hydroxypropyl but-3-enoate (B1239731) will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. resolvemass.capolymerexpert.fr Research in this area is expected to focus on moving away from petrochemical feedstocks towards renewable resources. researchgate.netyoutube.com

Key research avenues include:

Bio-based Synthesis: Investigating enzymatic and microbial pathways for the synthesis of 2-hydroxypropyl but-3-enoate from renewable feedstocks like glycerol (B35011) and bio-derived acids. This approach aligns with the growing demand for sustainable chemical production. researchgate.net

Catalytic Efficiency: Developing highly selective and reusable catalysts to improve reaction yields and minimize waste. nih.gov This includes exploring enzymatic catalysts that can operate under mild conditions. acs.org

Process Intensification: Exploring continuous flow reactors and microwave-assisted synthesis to reduce reaction times, energy consumption, and solvent use. morressier.com

Synthetic StrategyPotential FeedstocksKey Advantages
BiocatalysisGlycerol, Fermentation-derived acidsHigh selectivity, Mild reaction conditions, Reduced waste. adakem.com
Heterogeneous CatalysisPropylene (B89431) oxide, But-3-enoic acidCatalyst reusability, Simplified purification
Flow ChemistryVariousEnhanced heat and mass transfer, Improved safety, Scalability. morressier.com

Exploration of Advanced Polymer Architectures and Topologies

The presence of both a polymerizable double bond and a reactive hydroxyl group in this compound opens up possibilities for creating complex and well-defined polymer architectures. researchgate.netrsc.org Future research will likely exploit these functionalities to move beyond simple linear polymers.

Emerging areas of exploration include:

Controlled Radical Polymerization: Utilizing techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize polymers with controlled molecular weights and narrow dispersities. rsc.orgmetu.edu.tr

Graft and Brush Copolymers: Using the hydroxyl group as an initiation or grafting site to create well-defined graft and brush copolymers with unique physical and chemical properties.

Stimuli-Responsive Polymers: Incorporating this compound into copolymers that can respond to external stimuli such as temperature, pH, or light, leading to applications in areas like drug delivery and smart coatings. rsc.orgacs.orgrsc.org For example, copolymerization with pH-responsive monomers could yield materials that change their solubility or conformation in response to changes in acidity. rsc.org

Polymer ArchitectureSynthesis TechniquePotential Properties & Applications
Well-defined linear polymersATRP, RAFTControlled mechanical properties, predictable degradation
Graft Copolymers"Grafting-from" or "grafting-to" via the hydroxyl groupAmphiphilicity, stimuli-responsiveness, enhanced solubility
Hyperbranched PolymersSelf-condensing vinyl polymerizationLow viscosity, high functionality, numerous end groups for further modification

Integration into Hybrid Material Systems for Advanced Applications

The hydroxyl functionality of this compound makes it an excellent candidate for the creation of organic-inorganic hybrid materials. nih.gov These materials combine the properties of both components, leading to enhanced performance in various applications.

Future research directions in this area may include:

Surface Modification of Nanoparticles: Grafting polymers of this compound onto the surface of inorganic nanoparticles (e.g., silica, titania, gold) to improve their dispersibility in polymer matrices and introduce new functionalities.

Bio-based Composites: Utilizing the monomer in the synthesis of bio-based composites, where the hydroxyl groups can form strong interactions with natural fillers like cellulose (B213188) or starch, leading to improved mechanical properties. encyclopedia.pubresearchgate.net

Sol-Gel Processes: Incorporating this compound into sol-gel processes to create crosslinked hybrid networks with tailored optical, mechanical, and thermal properties.

Hybrid SystemIntegration MethodPotential Advantages
Polymer-grafted nanoparticles"Grafting-from" or "grafting-to" the nanoparticle surfaceImproved filler dispersion, enhanced mechanical strength, tailored surface properties.
Bio-compositesIn-situ polymerization with natural fillersIncreased strength and stiffness, biodegradability, renewable sourcing. mdpi.com
Organic-inorganic networksCo-condensation in sol-gel processesEnhanced thermal stability, tunable refractive index, improved scratch resistance.

Precision Functionalization Strategies for Tailored Materials

The ability to precisely modify the hydroxyl group of this compound, either before or after polymerization, is a key area for future research. acs.org This allows for the creation of materials with highly specific and tailored functionalities.

Promising functionalization strategies include:

Pre-polymerization Modification: Modifying the hydroxyl group of the monomer before polymerization to introduce a wide range of functional groups without interfering with the polymerization process.

Post-polymerization Modification: Utilizing the pendant hydroxyl groups on the polymer backbone as reactive sites for a variety of chemical transformations, such as esterification, etherification, or click chemistry. nih.govrsc.orgresearchgate.net This approach allows for the synthesis of a library of functional polymers from a single parent polymer. utexas.edu

Enzymatic Functionalization: Employing enzymes to selectively modify the hydroxyl groups, offering a high degree of precision and sustainability. acs.org

Functionalization ApproachReaction TypeTargeted Functionality
Pre-polymerizationEsterification, EtherificationHydrophobicity/hydrophilicity control, introduction of bioactive molecules
Post-polymerizationClick Chemistry, Isocyanate couplingBioconjugation, crosslinking, surface attachment
Enzymatic ModificationTransesterificationHigh selectivity, chiral resolution, green reaction conditions

Computational-Driven Design of this compound Derivatives for Specific Reactivity

Computational modeling and simulation will play an increasingly important role in accelerating the design and development of new materials based on this compound. nih.gov

Future computational efforts are likely to focus on:

Monomer Reactivity Prediction: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity of this compound and its derivatives in copolymerizations, enabling the design of copolymers with specific monomer sequences. mdpi.commdpi.comresearchgate.net

Polymer Property Simulation: Employing molecular dynamics simulations to predict the physical and chemical properties of polymers and hybrid materials containing this compound, guiding experimental efforts towards the most promising candidates.

Machine Learning Approaches: Utilizing machine learning algorithms to analyze large datasets from both computational and experimental studies to identify structure-property relationships and accelerate the discovery of new materials with desired functionalities. arxiv.orgarxiv.org

Computational ToolResearch FocusExpected Outcome
Density Functional Theory (DFT)Monomer reactivity ratios, reaction mechanismsAccurate prediction of copolymer composition and microstructure. udel.edu
Molecular Dynamics (MD)Polymer chain conformation, glass transition temperature, mechanical propertiesUnderstanding of macroscopic properties from molecular-level interactions.
Machine Learning (ML)High-throughput screening of derivatives, property predictionAccelerated discovery of new functional materials. arxiv.org

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 2-Hydroxypropyl but-3-enoate, and how is its structural integrity validated? A: The compound is synthesized via esterification of acrylic acid derivatives with hydroxypropyl groups under controlled conditions (e.g., acid catalysis). Structural confirmation employs FT-IR (to identify hydroxyl and acrylate stretches) and NMR (to resolve proton environments of the double bond and hydroxyl group). For isomer detection, GC-MS and LC-HRMS are complementary: GC-MS provides robust quantification under low ionization variability, while LC-HRMS offers high-resolution mass data .

Isomer Differentiation Challenges

Q: How do researchers resolve and quantify isomers of this compound, and what methodological conflicts arise? A: Isomers (e.g., positional or stereoisomers) are separated using chiral chromatography or HPLC with polar stationary phases . GC-MS is preferred for quantification due to reduced ionization efficiency bias compared to LC-HRMS, which may underestimate concentrations in complex matrices. Contradictions in isomer ratios between techniques require cross-validation using synthetic standards and statistical analysis (e.g., ANOVA) .

Polymer Synthesis Optimization

Q: How does the reactivity of this compound influence copolymer design, and what parameters control its polymerization? A: The acrylate group enables radical polymerization, while the hydroxyl group allows post-polymerization modifications (e.g., crosslinking). Reactivity is optimized by tuning initiator concentration (e.g., AIBN), temperature (60–80°C), and solvent polarity . Kinetic studies via GPC and DSC monitor molecular weight and glass transition temperature (Tg) to tailor material properties .

Biocompatibility Assessment

Q: What methodologies evaluate the biocompatibility of this compound-based hydrogels for drug delivery? A: In vitro cytotoxicity is assessed using MTT assays on human fibroblast lines (e.g., NIH/3T3). In vivo biocompatibility involves subcutaneous implantation in rodent models, followed by histopathology to monitor inflammation. Material degradation rates are quantified via mass loss studies in PBS at 37°C, paired with SEM to observe surface erosion .

Analytical Method Selection

Q: When analyzing this compound in biological matrices, what criteria favor GC-MS over LC-HRMS? A: GC-MS is prioritized for volatile derivatives (after silylation) and low-matrix samples (e.g., synthetic mixtures), as it avoids ionization suppression common in LC-HRMS with complex biological fluids. For thermally labile or polar variants, LC-HRMS with ESI+ mode provides better sensitivity but requires internal standardization to mitigate matrix effects .

Safety and Handling Protocols

Q: What PPE and engineering controls are mandated for handling this compound in labs? A: Use nitrile gloves , goggles , and fume hoods to prevent dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved N95 masks ) is required in aerosol-prone processes. Waste must be neutralized with 5% NaOH before disposal via licensed hazardous waste services to prevent environmental release .

Ecological Impact Evaluation

Q: How is the environmental persistence of this compound assessed given limited ecotoxicological data? A: OECD 301F biodegradation tests measure aerobic degradation in sludge. QSAR models predict bioaccumulation potential (log Kow) and toxicity to aquatic organisms (e.g., Daphnia magna EC50). Gap-filling using analogs (e.g., acrylate esters) is common, but results require validation via microcosm studies .

Data Contradiction Resolution

Q: How should conflicting solubility or stability data for this compound be reconciled in literature reviews? A: Cross-check experimental conditions (e.g., solvent purity, temperature). For stability discrepancies, conduct accelerated degradation studies (40°C/75% RH for 3 months) with HPLC-UV monitoring. Prioritize studies using certified reference materials and disclose methodological deviations in meta-analyses .

Hydrolytic Degradation Studies

Q: What experimental designs quantify the hydrolytic degradation kinetics of this compound? A: Use phosphate buffers (pH 4–9) at 37°C, sampling at intervals for HPLC-UV analysis. Degradation products are identified via LC-QTOF-MS/MS . Apparent rate constants (kobs) are derived using first-order kinetics models. Compare with Arrhenius plots to extrapolate shelf-life under storage conditions .

Toxicological Profiling Strategies

Q: What in vitro models are suitable for preliminary toxicity screening of this compound? A: HepG2 liver cells assess metabolic toxicity via LDH release assays . Genotoxicity is evaluated using Ames tests (TA98 strain ± metabolic activation). For endocrine disruption, ERα-CALUX assays measure estrogen receptor activation. Dose-response curves are normalized to structurally related acrylates (e.g., 2-hydroxyethyl acrylate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.